4-amino-3-methoxy-1H-1,2,4-triazol-5-one
Description
4-Amino-3-methoxy-1H-1,2,4-triazol-5-one belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one family, a class of heterocyclic compounds renowned for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . The compound features a triazolone core substituted with an amino group at position 4 and a methoxy group at position 2. These substituents influence its electronic, spectroscopic, and biochemical behavior, making it a subject of interest in medicinal and materials chemistry.
Properties
CAS No. |
135301-94-9 |
|---|---|
Molecular Formula |
C3H6N4O2 |
Molecular Weight |
130.11 g/mol |
IUPAC Name |
4-amino-3-methoxy-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H6N4O2/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8) |
InChI Key |
UECCLQSUXFGKMV-UHFFFAOYSA-N |
SMILES |
COC1=NNC(=O)N1N |
Canonical SMILES |
COC1=NNC(=O)N1N |
Synonyms |
3H-1,2,4-Triazol-3-one,4-amino-2,4-dihydro-5-methoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Spectroscopic Properties
Triazolone derivatives exhibit significant variation in electronic properties depending on substituents. Computational studies using DFT/B3LYP and HF methods reveal the following trends:
- Key Findings: Electron-withdrawing groups (e.g., -NO₂) reduce HOMO-LUMO gaps, enhancing reactivity . Bulky substituents (e.g., benzyl groups) increase dipole moments, improving solubility in polar solvents . Methoxy groups (-OCH₃) contribute to moderate polarity, balancing solubility and stability .
Acidic Properties and NMR Spectral Correlations
Triazolone derivatives exhibit weak acidity due to the N-H proton in the triazole ring. Potentiometric titration studies (e.g., with tetrabutyl ammonium hydroxide) show pKa values ranging from 8.2–9.5 for substituted derivatives . The amino group in 4-amino-3-methoxy-1H-1,2,4-triazol-5-one may further lower pKa compared to alkyl-substituted analogs (e.g., 4-ethyl-3-methyl derivatives, pKa ~9.3) .
Computational Validation
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